molecular formula C11H17N B158921 2-Ethyl-4-isopropylaniline CAS No. 126476-51-5

2-Ethyl-4-isopropylaniline

Cat. No.: B158921
CAS No.: 126476-51-5
M. Wt: 163.26 g/mol
InChI Key: ATBCQJVQEKHHNL-UHFFFAOYSA-N
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Description

2-Ethyl-4-isopropylaniline, also known as 2-ethyl-4-(1-methylethyl)aniline, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and isopropyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-isopropylaniline can be achieved through various methods. One common approach involves the alkylation of aniline derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where aniline is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitro compounds followed by alkylation is another method used in large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-isopropylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-Ethyl-4-isopropylaniline is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-isopropylaniline depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active site of enzymes or binding to receptor sites on cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methylaniline
  • 2-Isopropyl-4-methylaniline
  • 2,6-Diisopropylaniline

Comparison

2-Ethyl-4-isopropylaniline is unique due to the specific positioning of its ethyl and isopropyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.

Properties

CAS No.

126476-51-5

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-ethyl-4-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-8H,4,12H2,1-3H3

InChI Key

ATBCQJVQEKHHNL-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C(C)C)N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C)C)N

Synonyms

Benzenamine, 2-ethyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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